5-phenoxy-1-pentanethiol
Overview
Description
5-phenoxy-1-pentanethiol is a useful research compound. Its molecular formula is C11H16OS and its molecular weight is 196.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.09218630 g/mol and the complexity rating of the compound is 111. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Pentamidine Analogues in Medicinal Chemistry
- Summary: This study discusses the synthesis and evaluation of pentamidine analogues, highlighting efforts to develop new drugs with better pharmaceutical activity, higher lipophilicity, and lower cytotoxicity. While not directly related to 5-phenoxy-1-pentanethiol, the research on modifying compounds for enhanced medicinal properties provides insight into the chemical modification strategies that could be relevant (Porcheddu et al., 2012).
Metabolic Engineering for De Novo Production of Chemicals
- Summary: Describes the design and construction of a nonnatural pathway for the production of 1,5-Pentanediol from glucose. This study highlights the potential of metabolic engineering to produce valuable chemicals, offering a perspective on how similar strategies could be applied to synthesize or modify compounds like this compound for specific applications (Cen et al., 2020).
Phenolic-Enabled Nanotechnology for Biomedicine
- Summary: Focuses on the use of phenolics in nanotechnology, particularly for biomedical applications. The study reviews synthetic strategies and applications of phenolic-enabled nanotechnology in particle engineering, which could offer insights into the potential biomedical applications of phenolic compounds similar to this compound (Wu et al., 2021).
Chemicals from Biomass
- Summary: Discusses a process for synthesizing 1,5-Pentanediol from furfural, showcasing the transformation of biomass into valuable chemicals. This research might provide context on the conversion processes relevant to compounds like this compound and its derivatives (Brentzel et al., 2017).
Properties
IUPAC Name |
5-phenoxypentane-1-thiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c13-10-6-2-5-9-12-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCWCKQRZLBYPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCS | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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